molecular formula C12H23NO3 B1381545 tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate CAS No. 1801454-63-6

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate

Cat. No. B1381545
M. Wt: 229.32 g/mol
InChI Key: RGVOLQICOJIPDD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It is a product offered by several chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds

    A study by Gomi et al. (2012) discusses the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitors, highlighting the chemical significance of similar compounds in medicinal chemistry (Gomi, N. et al., 2012).

  • Chiral Supercritical Fluid Chromatography

    Carry et al. (2013) report on the isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, demonstrating the use of chiral supercritical fluid chromatography in obtaining enantiomerically pure compounds (Carry, J. et al., 2013).

  • X-Ray Studies

    Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing insights into molecular packing and structure, crucial for understanding the chemical behavior of such compounds (Didierjean, C. et al., 2004).

Pharmacological Applications

  • Potential Antitumor Activity: Ye Jiao et al. (2015) synthesized a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, and found it to possess good antitumor activity against certain cell lines, demonstrating the potential pharmacological applications of tert-butyl derivatives (Ye Jiao et al., 2015).

Enzymatic Studies

  • Enzymatic Metabolism Studies: Yoo et al. (2008) explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, which included a tert-butyl moiety similar to tert-butyl 4-hydroxy-5-methylazepane-1-carboxylate, shedding light on the enzymatic interactions and metabolic pathways of such compounds (Yoo, H. et al., 2008).

properties

IUPAC Name

tert-butyl 4-hydroxy-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVOLQICOJIPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate

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